molecular formula C18H17N3O3 B2801263 N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide CAS No. 1092341-18-8

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B2801263
CAS No.: 1092341-18-8
M. Wt: 323.352
InChI Key: WUOYGXORJQWAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, a scaffold recognized in medicinal chemistry for its diverse biological activities. This compound is presented as a high-purity chemical for research and development purposes. The 1,2,4-oxadiazole core is a privileged structure in drug discovery, with scientific literature documenting its presence in compounds exhibiting a range of pharmacological properties. Derivatives of this heterocycle have been investigated for their antimicrobial effects against various bacterial and fungal strains , as well as for anticancer applications through inhibition of specific enzymatic targets . Furthermore, this chemotype has been associated with anti-inflammatory and anticonvulsant activities, making it a versatile template for exploring new therapeutic agents . The specific substitution pattern on this molecule—incorporating a 4-methoxyphenyl group on the oxadiazole ring and a propanamide-linked phenyl group—is designed to modulate its electronic properties, lipophilicity, and interactions with biological targets. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key intermediate in synthetic chemistry, a building block for creating compound libraries, or a candidate for in vitro biological screening in early-stage discovery projects.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-16(22)19-15-7-5-4-6-14(15)18-20-17(21-24-18)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOYGXORJQWAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the propanamide group. One common method includes the cyclization of a hydrazide with a nitrile oxide intermediate. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as trimethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structure is compared to analogous molecules with modifications in the oxadiazole substituents, aromatic rings, and core frameworks (Table 1).

Table 1: Structural Comparison of Key Compounds
Compound Name / ID Key Structural Features Molecular Formula / Mass Reference
Target Compound Propanamide → phenyl → 1,2,4-oxadiazole (4-methoxyphenyl) Not explicitly stated N/A
N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide Propanamide → 4-methoxyphenyl; oxadiazole substituted with 3-methoxyphenyl C₁₉H₁₉N₃O₄ / 353.38 g·mol⁻¹
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide Propanamide → 2-fluorophenyl; oxadiazole substituted with 4-methoxyphenyl C₁₈H₁₆FN₃O₃ / 353.34 g·mol⁻¹
CB2-selective compound 6a Propanamide → carbazole; oxadiazole substituted with 2-cyano-4-nitrophenyl C₂₆H₂₁N₅O₃ / 467.48 g·mol⁻¹
Cephalosporin 21b Propanamide → cephalosporin core; oxadiazole substituted with propyl group C₂₃H₂₆N₄O₅S / 470.54 g·mol⁻¹
Key Observations:
  • Substituent Position : The target compound’s 4-methoxyphenyl group on the oxadiazole contrasts with the 3-methoxyphenyl in , which may reduce steric hindrance and enhance π-π stacking in target binding .
  • Core Complexity : Cephalosporin derivatives (e.g., ) incorporate a bicyclic β-lactam core, enabling activity against Mycobacterium tuberculosis but increasing molecular weight (>450 g·mol⁻¹) and synthetic complexity .

Key Research Findings

Substituent Flexibility : Fluorine or nitro groups (e.g., in ) enhance potency but may reduce metabolic stability.

Core Modifications : Cephalosporin hybrids highlight the trade-off between structural complexity and biological efficacy.

Synthetic Challenges : Low yields in cephalosporin synthesis underscore the need for streamlined methodologies for oxadiazole-propanamide derivatives.

Biological Activity

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide, a compound featuring the oxadiazole moiety, has garnered interest due to its potential biological activities. The oxadiazole scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H23N3O4C_{24}H_{23}N_{3}O_{4}. Its structure includes a propanamide group linked to a phenyl ring that is substituted with a 1,2,4-oxadiazole derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit various mechanisms of action by targeting enzymes associated with cancer cell proliferation such as thymidylate synthase, histone deacetylases (HDAC), and telomerase . For instance:

  • Mechanism of Action : The compound may inhibit telomerase activity and HDACs, which are crucial for cancer cell survival and proliferation .
  • Case Studies : In vitro studies have demonstrated that derivatives of oxadiazoles significantly reduce cell viability in various cancer cell lines. For example, specific oxadiazole derivatives were shown to have IC50 values in the low micromolar range against breast cancer cells .

Antimicrobial Activity

Oxadiazoles have also been reported to possess antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively:

  • Antibacterial Studies : Compounds containing the oxadiazole ring showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values were reported to be around 2.0 µM for selected compounds .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have been documented in various studies:

  • Inflammation Models : In animal models of inflammation, oxadiazole compounds were found to significantly reduce markers of inflammation such as TNF-alpha and IL-6. This suggests their potential use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of HDAC and telomerase
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction of inflammatory cytokines

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve the oxadiazole ring protons (δ 8.5–9.0 ppm) and methoxyphenyl group (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 342.2 [M+H]+ in ESI-MS) .
  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement), the oxadiazole ring geometry and dihedral angles with the phenyl group are determined .

How can computational methods predict the binding affinity of this compound to biological targets like cannabinoid receptors?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model interactions between the oxadiazole core and receptor active sites (e.g., CB2 receptor hydrophobic pockets) .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, highlighting key residues (e.g., Thr114 in CB2) .
  • Validation : Compare computational results with experimental radiolabeling studies (e.g., competitive binding assays using [3H]-CP55,940) .

What strategies resolve contradictions in reported biological activities of oxadiazole derivatives?

Q. Advanced

  • Assay standardization : Reproduce studies using identical cell lines (e.g., HEK293 for receptor assays) and protocols to minimize variability .
  • Data normalization : Account for differences in solubility (e.g., DMSO concentration) and metabolic interference (e.g., liver microsome stability) .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in IC50 values across studies .

How does the methoxyphenyl substituent influence the compound’s pharmacokinetics and metabolic stability?

Q. Advanced

  • Lipophilicity : LogP measurements (e.g., shake-flask method) show increased hydrophobicity due to the methoxy group, enhancing blood-brain barrier penetration .
  • Metabolism : In vitro assays with liver microsomes identify O-demethylation as a primary metabolic pathway, quantified via LC-MS/MS .
  • Half-life : Compare stability in plasma (e.g., rat plasma) with analogs lacking the methoxy group to isolate substituent effects .

What purification techniques ensure high purity (>95%) of the compound for pharmacological studies?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the oxadiazole intermediate .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve final purity, monitored at λ = 254 nm .
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .

What in vitro models are suitable for assessing the compound’s therapeutic potential in cancer or inflammation?

Q. Advanced

  • Cancer : Dose-response assays in MCF-7 (breast) or A549 (lung) cell lines, measuring IC50 via MTT assays .
  • Inflammation : COX-2 inhibition assays in RAW264.7 macrophages, quantifying prostaglandin E2 via ELISA .
  • Selectivity : Compare activity against primary vs. cancer cells (e.g., human fibroblasts) to evaluate toxicity .

How can structure-activity relationship (SAR) studies optimize the oxadiazole core for enhanced bioactivity?

Q. Advanced

  • Substituent variation : Synthesize analogs with halogens (e.g., -F, -Cl) or electron-withdrawing groups at the phenyl ring .
  • Biological testing : Screen analogs in parallel for receptor binding (e.g., CB2) and enzyme inhibition (e.g., urease) .
  • Computational guidance : Use QSAR models to predict activity cliffs and prioritize synthetic targets .

Q. Tables

Table 1: Key Spectroscopic Data for this compound

TechniqueKey ObservationsReference
1H NMR δ 8.7 (oxadiazole H), δ 3.8 (OCH3), δ 2.4 (propanamide CH2)
HR-ESI-MS m/z 342.2 [M+H]+, calculated 342.1
X-ray Dihedral angle: 15.2° between oxadiazole and phenyl rings

Table 2: Biological Activity Comparison of Oxadiazole Derivatives

Compound ModificationIC50 (CB2 Binding)COX-2 Inhibition (%)Reference
4-Methoxyphenyl 12 nM85%
4-Fluorophenyl 45 nM62%
Unsubstituted phenyl 210 nM38%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.